molecular formula C11H24Cl2N2 B1342587 1-(2-Piperidinylmethyl)piperidine dihydrochloride CAS No. 81310-54-5

1-(2-Piperidinylmethyl)piperidine dihydrochloride

Cat. No.: B1342587
CAS No.: 81310-54-5
M. Wt: 255.22 g/mol
InChI Key: XUIGBTSESJUQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Piperidinylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2 It is a derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Piperidinylmethyl)piperidine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of piperidine with formaldehyde and hydrogen chloride. The reaction typically proceeds under mild conditions, with the piperidine acting as a nucleophile, attacking the electrophilic carbon of formaldehyde, followed by protonation with hydrogen chloride to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Piperidinylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reactions often occur in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: N-oxides of 1-(2-Piperidinylmethyl)piperidine.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(2-Piperidinylmethyl)piperidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of neurological disorders and other medical conditions.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Piperidinylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

  • 2-Methyl-1-(2-piperidinylmethyl)piperidine
  • 4-Methyl-1-(2-piperidinylmethyl)piperidine

Comparison: 1-(2-Piperidinylmethyl)piperidine dihydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-(piperidin-2-ylmethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-4-8-13(9-5-1)10-11-6-2-3-7-12-11;;/h11-12H,1-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIGBTSESJUQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CCCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.